1H-Imidazole-1-sulfonyl azide sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

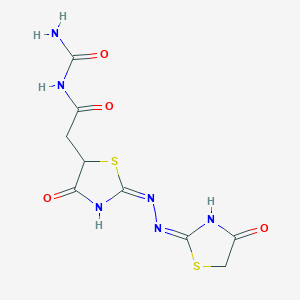

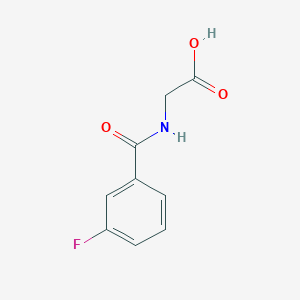

1H-Imidazole-1-sulfonyl Azide is a reagent used in the synthesis of heparin-related di- and tetrasaccharides . It is an azide salt that can serve as an intermediate in organic synthesis and materials chemistry, often used in the synthesis of bioactive molecules and organic functional materials .

Synthesis Analysis

A simple, reproducible, and scalable synthesis of imidazole-1-sulfonyl azide hydrogen sulfate has been reported utilizing only EtOAc as a solvent. The product is readily isolated by filtration and has been demonstrated in the synthesis of up to 46 g of the diazo transfer reagent . The hydrochloride salt of this compound is also available commercially, but can degrade to release explosive byproducts .Molecular Structure Analysis

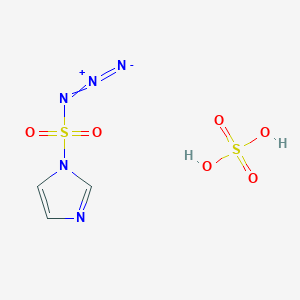

The molecular formula of 1H-Imidazole-1-sulfonyl Azide is C3H3N5O2S . Its average mass is 173.153 Da and its monoisotopic mass is 173.000748 Da .Chemical Reactions Analysis

Imidazole-1-sulfonyl azide and salts thereof are valuable reagents for diazo-transfer reactions, most particularly conversion of primary amines to azides . The parent reagent and its HCl salt present stability and detonation risks, but the hydrogen sulfate salt is significantly more stable .Physical And Chemical Properties Analysis

1H-Imidazole-1-sulfonyl azide sulfate is a colorless liquid . Some of its organic-soluble salts can be safely handled and stored as a solid . The melting point is 102-104°C . It is slightly soluble in methanol and water . It is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water .Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonyl Azides

1H-Imidazole-1-sulfonyl azide sulfate is an effective reagent for synthesizing sulfonyl azides from primary sulfonamides. It offers advantages in terms of stability, cost, and ease of use compared to other diazo transfer reagents, as demonstrated by Stevens et al. (2014) (Stevens, Sawant, & Odell, 2014).

Diazo-Transfer Reactions

Potter et al. (2016) highlighted the use of imidazole-1-sulfonyl azide and its salts, particularly hydrogen sulfate, as valuable reagents for diazo-transfer reactions, especially for converting primary amines to azides. The hydrogen sulfate salt is noted for its stability, making it a preferred reagent choice (Potter, Jayson, Miller, & Gardiner, 2016).

Safety and Stability Studies

Research by Fischer et al. (2012) on the sensitivities of various imidazole-1-sulfonyl azide salts, including the hydrogen sulfate, provided insights into their safety and handling. They found that several salts exhibited improved properties compared to the hydrochloride salt (Fischer, Goddard-Borger, Greiner, Klapötke, Skelton, & Stierstorfer, 2012).

Protein Modification

Schoffelen et al. (2011) investigated the use of imidazole-1-sulfonyl azide as a diazotransfer reagent for the introduction of azide groups into proteins. Their work demonstrated the potential for less toxic and milder conditions for protein modification (Schoffelen, van Eldijk, Rooijakkers, Raijmakers, Heck, & van Hest, 2011).

Solid-Phase Synthesis Applications

Castro et al. (2013) described the use of imidazole-1-sulfonyl azide hydrochloride in the preparation of azido solid supports for solid-phase synthesis. They emphasized its stability and suitability as an alternative to triflyl azide for diazo-transfer reactions (Castro, Blanco‐Canosa, Rodríguez, & Albericio, 2013).

Large-Scale Synthesis

Ye et al. (2013) reported an optimized approach for the large-scale preparation of imidazole-1-sulfonyl azide as a diazotransfer reagent, highlighting its suitability for both academic and industrial applications (Ye, Liu, Li, Liu, Yuan, Guo, Zhou, Cao, Tian, Shen, & Wang, 2013).

Continuous Flow Synthesis

Delville et al. (2011) explored the synthesis of benzyl azide using imidazole-1-sulfonyl azide hydrochloride in a continuous flow reactor, demonstrating the method's scalability and efficiency (Delville, Nieuwland, Janssen, Koch, van Hest, & Rutjes, 2011).

Safety And Hazards

As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . Subsequent reports noted that the hydrochloride salt is hygroscopic, and upon prolonged storage was hydrolyzed to produce hydrazoic acid, which made the material sensitive . Recent studies have shown the hydrogen sulfate salt to be significantly less hazardous to handle with decomposition temperature of 131 °C, insensitivity to impact, and low electrostatic discharge and friction sensitivities .

Zukünftige Richtungen

The hydrogen sulfate salt of imidazole-1-sulfonyl azide is significantly more stable than the parent reagent and its HCl salt . This makes it a relatively safe diazo-transfer reagent to both synthesize and handle . Further improvements have led to its synthesis with increased safety . This could facilitate the use of hydrogen sulfate salt as the reagent of choice for diazo transfer in future research and applications .

Eigenschaften

IUPAC Name |

N-diazoimidazole-1-sulfonamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O2S.H2O4S/c4-6-7-11(9,10)8-2-1-5-3-8;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLICPAMVUDTDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-sulfonyl azide sulfate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)

![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2675611.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2675613.png)